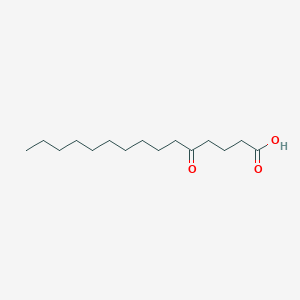
5-oxopentadecanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopentadecanoic acid is an organic compound with the molecular formula C15H28O3. It is a long-chain fatty acid with a ketone functional group at the fifth carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxopentadecanoic acid typically involves the oxidation of pentadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate alcohol, which is further oxidized to the ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, catalytic methods using metal catalysts may be employed to enhance the efficiency of the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can undergo nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydroxylamine (NH2OH) for oxime formation, hydrazine (N2H4) for hydrazone formation.
Major Products Formed
Oxidation: Pentadecanedioic acid.
Reduction: 5-Hydroxypentadecanoic acid.
Substitution: 5-Oxopentadecanone oxime, 5-Oxopentadecanone hydrazone.
Wissenschaftliche Forschungsanwendungen
5-Oxopentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The ketone group in its structure allows it to participate in various biochemical reactions, influencing cellular processes such as metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadecanoic acid: A saturated fatty acid without the ketone group.
5-Hydroxypentadecanoic acid: A hydroxyl derivative of pentadecanoic acid.
3-Oxo-pentadecanoic acid: A similar compound with the ketone group at the third carbon position
Uniqueness
5-Oxopentadecanoic acid is unique due to the presence of the ketone group at the fifth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its analogs .
Eigenschaften
CAS-Nummer |
92857-45-9 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
5-oxopentadecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |
InChI-Schlüssel |
RNMOYYIVANEQIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


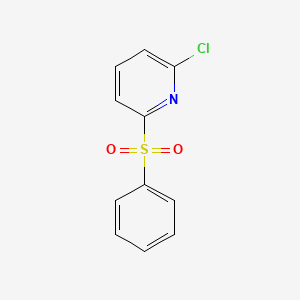
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
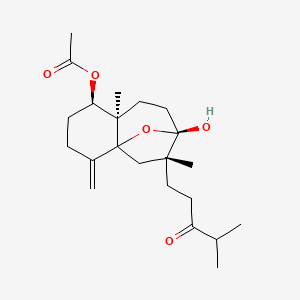
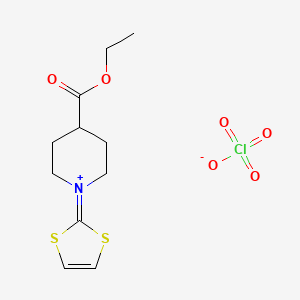
![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
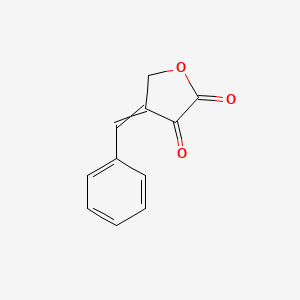
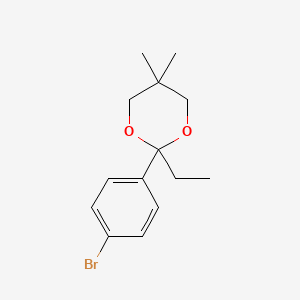
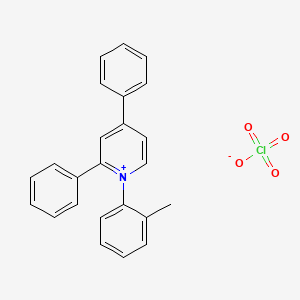
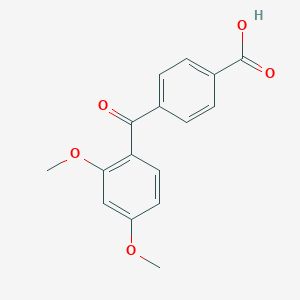
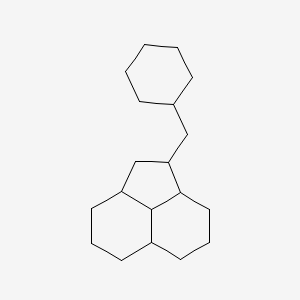
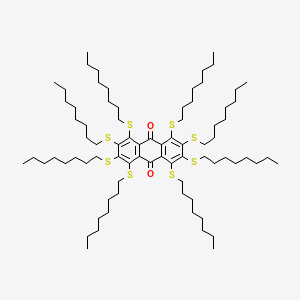
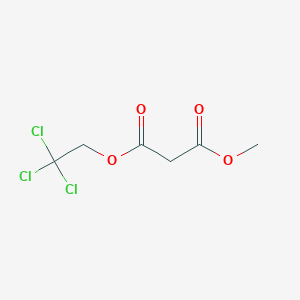
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
